molecular formula C9H9NO2 B1169888 TEFR1 protein CAS No. 175419-95-1

TEFR1 protein

Cat. No.: B1169888
CAS No.: 175419-95-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Nomenclature

The discovery of Transferrin Receptor 1 emerged from early investigations into cellular iron metabolism during the mid-20th century. The existence of a receptor mechanism for transferrin iron uptake has been recognized since the late 1950s, marking the beginning of our understanding of this critical cellular process. The foundational breakthrough came with the discovery that transferrin serves as the iron source for hemoglobin-synthesizing immature red blood cells, which led to the demonstration that a cell surface receptor, now known as Transferrin Receptor 1, is required for iron delivery from transferrin to cells.

The systematic characterization of this receptor protein progressed significantly during the 1980s, when researchers began to elucidate its molecular properties and cellular functions. The formal assignment of the Transferrin Receptor gene to chromosome 3 occurred in 1982, representing a major milestone in understanding the genetic basis of this protein. The following year brought further precision to its chromosomal mapping, with the gene being located specifically in the 3q22 - qter region. This chromosomal localization provided crucial insights into the genetic organization and evolutionary context of this essential iron transport mechanism.

The nomenclature of Transferrin Receptor 1 has evolved to reflect both its functional characteristics and its broader biological significance. Initially identified simply as the transferrin receptor, the protein was later designated as Transferrin Receptor 1 to distinguish it from subsequently discovered related proteins, particularly Transferrin Receptor 2, which exhibits distinct tissue distribution patterns and functional properties. The establishment of this nomenclature system has facilitated clearer communication within the scientific community and has supported the development of more precise research methodologies.

Transferrin Receptor Gene and Encoding

The Transferrin Receptor gene, designated as the TFRC gene, represents the genetic blueprint for Transferrin Receptor 1 protein synthesis in humans. This gene encodes a cell surface receptor that is necessary for cellular iron uptake through the process of receptor-mediated endocytosis. The TFRC gene demonstrates remarkable conservation across species, indicating its fundamental importance in iron metabolism and cellular physiology.

The genomic organization of the TFRC gene reflects the complex structural requirements of the encoded protein. Multiple alternatively spliced variants have been identified, suggesting sophisticated regulatory mechanisms that allow for fine-tuned expression patterns across different cell types and developmental stages. This genetic complexity enables the protein to fulfill diverse functional roles while maintaining its core iron transport capabilities.

The gene product exhibits specific characteristics that are essential for its biological function. The encoded protein is required for erythropoiesis and neurologic development, highlighting its critical role in both hematopoietic and non-hematopoietic tissues. The TFRC gene maintains high evolutionary conservation, particularly in regions encoding functionally critical domains, demonstrating the selective pressure to preserve its essential iron transport functions.

Gene Characteristic Details
Gene Symbol TFRC
Chromosomal Location 3q22-qter
Gene Type Protein Coding
Primary Function Iron Uptake Receptor
Tissue Expression Ubiquitous
Evolutionary Conservation High

Research into the TFRC gene has revealed sophisticated regulatory mechanisms that control its expression in response to cellular iron status. The gene responds to iron-responsive element-binding proteins, which modulate its translation based on intracellular iron concentrations. This regulatory system ensures that Transferrin Receptor 1 production is precisely calibrated to cellular iron requirements, preventing both iron deficiency and iron overload conditions.

Classification as Type II Transmembrane Glycoprotein

Transferrin Receptor 1 is classified as a type II transmembrane glycoprotein, a designation that reflects its specific structural organization and membrane topology. This classification indicates that the protein spans the cell membrane once, with its amino-terminal domain located intracellularly and its carboxy-terminal domain extending into the extracellular space. The type II transmembrane architecture is fundamental to the protein's ability to facilitate iron transport across cellular membranes.

The structural organization of Transferrin Receptor 1 as a type II transmembrane protein consists of several distinct domains that contribute to its functional capabilities. The protein is composed of a small cytoplasmic domain, a single-pass transmembrane region, and a complex extracellular domain. This architectural arrangement enables the protein to effectively bridge the cellular membrane while maintaining the structural integrity necessary for its iron transport functions.

The glycoprotein nature of Transferrin Receptor 1 is characterized by the presence of carbohydrate modifications that are essential for its proper folding, stability, and function. The protein exists as a transmembrane glycoprotein composed of two disulfide-linked monomers joined by two disulfide bonds. Each monomer binds one holo-transferrin molecule, creating an iron-transferrin-Transferrin Receptor complex that enters the cell through endocytosis.

The homodimeric structure of Transferrin Receptor 1 is critical for its biological activity. Each monomer of the ectodomain is subdivided into functionally distinct regions: a protease-like domain in contact with the cell membrane, a helical domain comprising the dimer contact regions, and an apical domain. This structural organization allows for precise ligand recognition and binding, facilitating the specific interaction with transferrin while maintaining the structural stability necessary for repeated endocytic cycles.

Structural Domain Location Function
Cytoplasmic Domain Intracellular Endocytosis Signaling
Transmembrane Region Membrane-spanning Membrane Anchoring
Protease-like Domain Extracellular Membrane Contact
Helical Domain Extracellular Dimer Formation
Apical Domain Extracellular Ligand Binding

The type II transmembrane classification also has implications for the protein's biosynthesis and cellular processing. The hydrophobicity characteristics of the transmembrane domain influence the efficiency of membrane integration and proper orientation during protein synthesis. This structural feature ensures that Transferrin Receptor 1 is correctly positioned within the membrane to facilitate its iron transport functions while maintaining cellular membrane integrity.

Alternative Designations (Cluster of Differentiation 71, Transferrin Receptor 1)

Transferrin Receptor 1 is recognized by several alternative designations that reflect different aspects of its biological identity and functional characteristics. The most prominent alternative designation is Cluster of Differentiation 71, which categorizes the protein within the standardized nomenclature system used for cell surface molecules. This designation facilitates consistent identification and communication about the protein across different research contexts and clinical applications.

The Cluster of Differentiation 71 designation emerged from the systematic classification of cell surface antigens based on their expression patterns and functional properties. This classification system has proven invaluable for immunological research and clinical diagnostics, providing a standardized framework for identifying and characterizing cell surface proteins. The assignment of Transferrin Receptor 1 to this classification reflects its importance as a cell surface marker and its utility in various research and clinical applications.

Additional synonymous designations for Transferrin Receptor 1 include p90, reflecting its molecular weight characteristics, and alternative forms of its primary name. These various designations have emerged from different research contexts and historical developments in the field, creating a rich nomenclature that reflects the protein's diverse roles and applications. The p90 designation specifically refers to the protein's molecular weight of approximately 90 kilodaltons, providing a size-based identifier that has been useful in biochemical characterization studies.

The Transferrin Receptor 1 designation itself emphasizes the protein's primary functional role as the principal receptor for transferrin-mediated iron delivery. This nomenclature distinguishes it from Transferrin Receptor 2, which exhibits different tissue distribution patterns and lower affinity for transferrin. The numerical designation system has become essential for precise scientific communication, particularly as our understanding of the transferrin receptor family has expanded to include multiple related proteins with distinct functional characteristics.

Designation Context Basis for Naming
Transferrin Receptor 1 Functional Primary transferrin receptor
Cluster of Differentiation 71 Immunological Cell surface antigen classification
p90 Biochemical Molecular weight (~90 kDa)
Transferrin Receptor Historical Original functional description

The standardization of nomenclature for Transferrin Receptor 1 has facilitated advances in research methodologies and clinical applications. Flow cytometry applications commonly utilize the Cluster of Differentiation 71 designation, enabling researchers to identify and quantify the protein expression on various cell types. This standardized naming convention has proven particularly valuable in hematological research, where Transferrin Receptor 1 expression serves as an important marker for cell proliferation and differentiation status.

Properties

CAS No.

175419-95-1

Molecular Formula

C9H9NO2

Synonyms

TEFR1 protein

Origin of Product

United States

Scientific Research Applications

Role in Cancer Biology

TEFR1 has been implicated in several cancer types due to its involvement in regulating genes associated with cell growth and survival.

Case Study: Breast Cancer

  • Research Findings : Elevated expression of TEFR1 has been linked to poor prognosis in breast cancer patients. Studies utilizing RNA sequencing data have shown that increased TEFR1 expression correlates with immune infiltration in tumor microenvironments, suggesting its role as a potential biomarker for breast cancer prognosis .
  • Mechanism : TEFR1 modulates signaling pathways that influence tumor growth and metastasis by interacting with other transcription factors and coactivators .

Case Study: Lung Cancer

  • Research Findings : In lung cancer models, TEFR1 was found to regulate genes involved in epithelial-mesenchymal transition (EMT), a critical process for cancer metastasis. Its expression levels were shown to affect the invasive capabilities of lung cancer cells .
  • Mechanism : TEFR1 interacts with TGF-beta signaling pathways, enhancing the transcription of genes that promote EMT .

Stem Cell Research

TEFR1 is crucial in stem cell biology, particularly regarding the maintenance and differentiation of stem cells.

Case Study: Hematopoietic Stem Cells

  • Research Findings : A novel splice variant of TEFR1 has been identified that is specifically expressed in human CD34-positive hematopoietic stem cells. This variant appears to play a role in maintaining stemness and regulating differentiation pathways .
  • Mechanism : The expression of this splice variant is downregulated during differentiation processes, indicating its importance in preserving stem cell characteristics .

Case Study: Embryonic Stem Cells

  • Research Findings : In embryonic stem cells, TEFR1 regulates pluripotency-related genes. Manipulation of TEFR1 expression affects the self-renewal capabilities of these cells .
  • Mechanism : TEFR1's interaction with other transcription factors enhances the expression of pluripotency markers such as OCT4 and NANOG .

Developmental Biology

TEFR1's role extends into developmental processes where it influences tissue-specific gene expression.

Case Study: Muscle Development

  • Research Findings : During myogenic differentiation, TEFR1 expression increases significantly, suggesting its involvement in muscle cell lineage commitment. Studies have shown that silencing TEFR1 hampers myoblast differentiation .
  • Mechanism : TEFR1 activates muscle-specific genes by binding to their regulatory regions, facilitating the transcriptional machinery's recruitment .

Data Table: Summary of TEFR1 Applications

Application AreaKey FindingsMechanism Involved
Cancer BiologyElevated levels correlate with poor prognosisModulates tumor growth and metastasis pathways
Stem Cell ResearchSpecific splice variant maintains hematopoietic stemnessRegulates pluripotency and differentiation
Developmental BiologyEssential for myogenic differentiationActivates muscle-specific gene transcription

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

TEFR1 shares homology with other TEA family members, including mTEF-1 (mouse), cTEF-1 (chicken), and ETF (embryonic TEA factor). Key structural features:

Protein Species TEA Domain Identity (vs. TEFR1) Activation Domain Features Splice Variants
TEFR1 Mouse - C-terminal activation domain; acidic, proline-rich regions dispensable TEFR1a, TEFR1b
mTEF-1 Mouse 76% amino acid identity Acidic/proline-rich regions essential None reported
cTEF-1 Chicken 87% amino acid identity Structurally distinct activation domain None reported
ETF Mouse 65% amino acid identity Not characterized in detail None reported
  • The TEA domain of TEFR1 is highly conserved across species, sharing 95% amino acid identity with a human colorectal cancer cDNA clone (EST 683) and 83% nucleotide identity with cTEF-1 .

Functional Comparison

Protein Binding Specificity Role in Muscle Development Tissue Expression
TEFR1 M-CAT•A1 complex Embryonic skeletal myogenesis Embryonic skeletal muscle, adult lung
mTEF-1 M-CAT•A2 complex Ubiquitous transcriptional activation Broad (e.g., heart, liver, fibroblasts)
cTEF-1 M-CAT motif Avian skeletal/cardiac muscle Striated muscle (chicken)
ETF Unknown Early embryogenesis Limited to specific tissues
  • TEFR1 vs. mTEF-1 : TEFR1 is muscle-specific and binds the A1 complex, whereas mTEF-1 is ubiquitous and binds the A2 complex . Anti-TEFR1 antibodies supershift the A1 complex in gel mobility assays, confirming its specificity .
  • TEFR1 vs.

Expression Patterns

  • TEFR1 :
    • Embryonic: Highly expressed in skeletal muscle lineages, colocalizing with α-cardiac actin .
    • Adult: Elevated in lung tissue but low in heart .
  • mTEF-1: Expressed in both muscle (e.g., Sol8 myocytes) and non-muscle cells (e.g., HeLa, fibroblasts) .
  • TEFR1a vs. TEFR1b :
    • TEFR1b is predominant in most tissues, while TEFR1a dominates in 3T3 fibroblasts .
    • Both isoforms bind the M-CAT motif but show differential mobility in gel-shift assays, suggesting distinct roles .

Key Research Findings

TEFR1 in Myogenesis :

  • TEFR1 transcripts surge during skeletal muscle differentiation in vitro (e.g., Sol8 myotubes) and in vivo (mouse embryos) .
  • Overexpression of TEFR1-GAL4 fusion proteins activates CAT reporters in muscle cells, confirming its transcriptional activation capacity .

Evolutionary Insights :

  • TEFR1 and cTEF-1 may represent divergent homologs, with structural differences arising from mammalian vs. avian cofactor adaptations .

Tables

Table 1: Sequence Identity of TEA Domains

Protein Pair Amino Acid Identity Nucleotide Identity
TEFR1 vs. mTEF-1 76% 76%
TEFR1 vs. cTEF-1 87% 83%
mTEF-1 vs. cTEF-1 77% 78%

Table 2: Functional Overlap and Distinctions

Feature TEFR1 mTEF-1
DNA Binding M-CAT•A1 M-CAT•A2
Activation Domain C-terminal, non-acidic Acidic/proline-rich
Muscle Specificity Embryonic skeletal Ubiquitous

Q & A

Q. How can TEFR1 be distinguished from other TEA/ATTS family members (e.g., mTEF-1, cTEF-1) in experimental models?

TEFR1 can be differentiated through sequence alignment and functional assays :

  • Sequence identity : TEFR1 shares 76% amino acid identity with mTEF-1 but 87% with cTEF-1. At the nucleotide level, its TEA domain shows 83% identity with cTEF-1 compared to 76% with mTEF-1 .
  • Functional divergence : Transactivation assays using GAL4/TEFR1-chimeric proteins and CAT reporter constructs reveal distinct activation domain requirements. For example, acidic/proline-rich regions critical for mTEF-1 are dispensable in TEFR1 .

Q. What experimental approaches are used to characterize TEFR1's DNA-binding specificity?

  • Reporter assays : Use of M-CAT motif-containing CAT reporters in transfection assays with TEFR1 expression vectors to assess transcriptional activation .
  • Comparative genomics : Analysis of EST 683 (95% amino acid identity with TEFR1 residues 261–316) to infer binding motifs and regulatory roles in humans .

Q. How can researchers confirm species-specific homologs of TEFR1 (e.g., human vs. mouse)?

  • Cloning and sequencing : Full-length cDNA sequencing of putative homologs (e.g., EST 683 in humans) to resolve ambiguities in partial sequence matches .
  • Phylogenetic analysis : Compare TEA domain conservation across species (e.g., 83% nucleotide identity between TEFR1 and cTEF-1 vs. 78% between mTEF-1 and cTEF-1) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data regarding the dispensability of activation domains in TEFR1 versus TEF-1?

  • Deletion mutagenesis : Systematic removal of putative activation domains (acidic, proline-rich, STY-rich regions) in TEFR1, followed by transactivation assays. Unlike TEF-1, TEFR1 retains activity without acidic/proline-rich regions, suggesting alternative regulatory mechanisms .
  • Co-factor screening : Use of affinity purification-mass spectrometry (AP-MS) to identify TEFR1-specific interaction partners compensating for domain dispensability .

Q. What strategies address discrepancies in TEFR1 homolog functionality across species (e.g., cTEF-1 vs. TEFR1)?

  • Cross-species transfection assays : Introduce cTEF-1 into mammalian systems (or TEFR1 into avian systems) to test conservation of M-CAT motif activation. Structural differences in activation domains (Fig. 9 in ) may require species-specific co-factors.
  • Structural biology : Compare X-ray crystallography or cryo-EM structures of TEFR1 and cTEF-1 bound to M-CAT DNA to identify divergent interaction surfaces .

Q. How should researchers design experiments to investigate TEFR1's role in tissue-specific transcriptional regulation?

  • CRISPR/Cas9 knockout models : Generate tissue-specific TEFR1 knockouts (e.g., in striated muscle) and profile downstream gene expression via RNA-seq.
  • ChIP-seq : Map TEFR1 binding sites genome-wide in relevant tissues, focusing on M-CAT motifs and co-localization with other transcription factors .

Q. What methodologies resolve contradictions in TEFR1's interaction with co-factors across experimental systems?

  • Comparative interactome studies : Perform AP-MS in multiple cell lines (e.g., HEK293 vs. C2C12 myoblasts) to identify context-dependent interaction partners.
  • In vitro reconstitution assays : Combine purified TEFR1 with candidate co-factors (e.g., chromatin remodelers) to test functional synergy in M-CAT-driven transcription .

Methodological Considerations

Q. How to validate TEFR1-specific antibodies for immunoprecipitation or localization studies?

  • Epitope mapping : Use truncated TEFR1 constructs to confirm antibody specificity against unique regions (e.g., residues 261–316 shared with EST 683) .
  • Cross-reactivity tests : Compare staining/immunoprecipitation results in TEFR1 knockout vs. wild-type models.

Q. What statistical frameworks are recommended for analyzing TEFR1 knockout phenotypic data?

  • Multivariate analysis : Apply principal component analysis (PCA) to RNA-seq datasets to distinguish TEFR1-specific effects from background noise.
  • Pathway enrichment : Use tools like DAVID or GSEA to identify overrepresented biological processes in knockout models .

Data Contradiction Analysis

Q. How to interpret conflicting reports on TEFR1's transcriptional activation potency?

  • Assay standardization : Control for variables like reporter construct copy number, cell type-specific chromatin states, and co-factor expression levels.
  • Quantitative normalization : Normalize CAT assay results to internal controls (e.g., Renilla luciferase) and repeat experiments across independent labs .

Resource Guidance

  • Sequence databases : Use UniProt (ID: TEFR1_HUMAN) and GenBank (e.g., EST 683: T25108) for cross-species comparisons .
  • Structural prediction tools : AlphaFold2 models of TEFR1’s TEA domain can guide mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.